molecular formula C17H11Cl2N5OS B607280 Methyl 9-(2,4-dichloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate CAS No. 1425945-63-6

Methyl 9-(2,4-dichloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate

Cat. No. B607280
M. Wt: 404.269
InChI Key: QSGKPYRFWJINEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 9-(2,4-dichloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate” is a compound that has been studied for its inhibitory effects on DYRK’s family kinases . It is also known as EHT 1610 . The compound has a noncanonical binding mode in DYRK2, which explains its remarkable selectivity and potency .


Synthesis Analysis

The synthesis of this compound involves the transformation of the carbonitrile group into methylcarbimidate . This is achieved by microwave-assisted heating of 2 with sodium hydroxide (2.5 N in water) in methanol .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a thiazolo[5,4-f]quinazoline scaffold at its core . It also features a methylcarbimidate function in position 2 of the thiazole ring, associated with an N-aryl substituent on position 9 .

Scientific Research Applications

Synthesis and Characterization

  • Methyl 9-(2,4-dichloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate and related compounds are often studied for their synthesis and structural characterization. These compounds are synthesized using various chemical procedures and characterized by methods such as melting points, elemental analyses, mass, ultraviolet, infrared, and NMR spectra (Párkányi & Schmidt, 2000). Similarly, compounds with thiazoloquinazoline scaffolds have been synthesized using innovative approaches like microwave-assisted technology (Hédou et al., 2016).

Biological Activity and Kinase Inhibition

  • These compounds are explored for their biological activity, particularly as kinase inhibitors. For instance, methyl 9-anilinothiazolo[5,4-f]quinazoline-2-carbimidates have shown remarkable selectivity and potency as inhibitors of dual-specificity tyrosine phosphorylation-regulated kinases, making them relevant in the study of diseases like Alzheimer's (Chaikuad et al., 2016). Other derivatives have been evaluated for their inhibitory potency against kinases involved in Alzheimer's disease, showing the potential for developing new multi-target inhibitors (Hédou et al., 2016).

Antimicrobial and Antitumor Properties

  • Research has also focused on the antimicrobial and antitumor properties of these compounds. Some derivatives have displayed significant growth inhibition of bacteria and fungi, highlighting their potential as antimicrobial agents (Abu‐Hashem, 2018). Additionally, 9-anilinothiazolo[5,4-b]quinoline derivatives have been prepared and showed cytotoxic activity in several cell lines, indicating their potential as antitumoral drugs (Rodríguez-Loaiza et al., 2004).

Chemical Properties and Synthesis Methods

  • The synthesis methods and chemical properties of thiazoloquinazoline derivatives are a significant area of study. For example, a two-step synthesis method for 5H[1,3]-thiazolo[2,3-b]quinazoline-3,5-(2H)-dione derivatives has been developed, offering an environmentally benign approach (Yadav, Dhakad, & Sharma, 2013). Additionally, the N-oxides of new heterocyclic systems, such as thiazolo[4,5-g]quinazoline and thiazolo[5,4-f]quinazoline, have been synthesized, expanding the chemical understanding of these compounds (Kanazawa, Senga, & Tamura, 1985).

Potential as Antitubercular Agents

  • Some derivatives of thiazoloquinazoline have been studied for their potential as antitubercular agents, demonstrating significant antibacterial activity against Mycobacterium tuberculosis (Nagaladinne, Hindustan, & Nayakanti, 2020).

Antioxidant Activities

  • Certain thiazoloquinazoline derivatives have been evaluated for their antioxidant activities, showcasing their potential in this domain as well (Saleh et al., 2021).

Future Directions

The compound shows promise in the field of medicinal chemistry due to its inhibitory effects on DYRK’s family kinases . Its unique binding mode offers a template for further improvement of this inhibitor class and for the development of novel inhibitors selectively targeting DYRK kinases .

properties

IUPAC Name

methyl 9-(2,4-dichloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N5OS/c1-25-15(20)17-24-12-5-4-11-13(14(12)26-17)16(22-7-21-11)23-10-3-2-8(18)6-9(10)19/h2-7,20H,1H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGKPYRFWJINEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)C1=NC2=C(S1)C3=C(C=C2)N=CN=C3NC4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 9-(2,4-dichloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 9-(2,4-dichloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate
Reactant of Route 2
Reactant of Route 2
Methyl 9-(2,4-dichloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate
Reactant of Route 3
Reactant of Route 3
Methyl 9-(2,4-dichloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate
Reactant of Route 4
Methyl 9-(2,4-dichloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate
Reactant of Route 5
Methyl 9-(2,4-dichloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate
Reactant of Route 6
Methyl 9-(2,4-dichloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.